molecular formula C39H74NaO10P B12077216 sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate

sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate

Cat. No.: B12077216
M. Wt: 757.0 g/mol
InChI Key: HKNXLLMTWZHFCS-RDHWLLTBSA-M
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Description

Sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate is a complex organic compound with a molecular formula of C42H80NaO10P. This compound is a type of phospholipid, which plays a crucial role in various biological processes, including cell membrane structure and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate typically involves the esterification of glycerol with fatty acids, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained.

    Esterification: Glycerol is reacted with octadec-9-enoic acid and pentadecanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bonds.

    Phosphorylation: The esterified product is then reacted with phosphoric acid or a phosphorylating agent like phosphorus oxychloride. This step is typically conducted under controlled pH conditions to ensure the formation of the phosphate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as chromatography and crystallization ensures the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated fatty acid moiety. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can occur at the ester bonds, converting them back to alcohols and fatty acids. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The phosphate group can participate in substitution reactions, where it is replaced by other functional groups. This can be achieved using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous solutions at room temperature.

    Reduction: Sodium borohydride; reactions are usually carried out in anhydrous conditions to prevent hydrolysis.

    Substitution: Alkyl halides; reactions are performed under basic conditions to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of epoxides and hydroxylated derivatives.

    Reduction: Formation of glycerol and fatty acids.

    Substitution: Formation of alkylated phospholipids.

Scientific Research Applications

Sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study lipid behavior and interactions in various environments.

    Biology: Plays a role in membrane biology studies, particularly in understanding membrane fluidity and permeability.

    Medicine: Investigated for its potential in drug delivery systems due to its amphiphilic nature, which allows it to form micelles and liposomes.

    Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.

Mechanism of Action

The compound exerts its effects primarily through its incorporation into cell membranes. The amphiphilic nature allows it to integrate into the lipid bilayer, influencing membrane fluidity and permeability. It can also interact with membrane proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Sodium 2,3-dihydroxypropyl (2R)-2-hydroxy-3-(stearoyloxy)propyl phosphate: Similar structure but with different fatty acid chains.

    Sodium 2,3-dihydroxypropyl (2R)-2-[(9Z,12Z)-9,12-octadecadienoyloxy]-3-(stearoyloxy)propyl phosphate: Contains polyunsaturated fatty acids, leading to different physical properties.

    Sodium 2,3-dihydroxypropyl (2R)-2-[(9Z)-9-octadecenoyloxy]-3-(stearoyloxy)propyl phosphate: Another variant with different fatty acid composition.

Uniqueness

The uniqueness of sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate lies in its specific fatty acid composition, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific membrane characteristics.

Properties

Molecular Formula

C39H74NaO10P

Molecular Weight

757.0 g/mol

IUPAC Name

sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate

InChI

InChI=1S/C39H75O10P.Na/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-39(43)49-37(35-48-50(44,45)47-33-36(41)32-40)34-46-38(42)30-28-26-24-22-20-16-14-12-10-8-6-4-2;/h17-18,36-37,40-41H,3-16,19-35H2,1-2H3,(H,44,45);/q;+1/p-1/b18-17-;/t36?,37-;/m1./s1

InChI Key

HKNXLLMTWZHFCS-RDHWLLTBSA-M

Isomeric SMILES

CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]

Origin of Product

United States

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